1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine
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Overview
Description
1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H20N2O2 This compound is characterized by the presence of two methoxyphenyl groups attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with ethylenediamine under acidic conditions to form the Schiff base, which is then reduced to the desired diamine using a reducing agent such as sodium borohydride .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing imines back to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
Scientific Research Applications
1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-aminophenoxy)ethane: Similar in structure but with amino groups instead of methoxy groups.
1,2-Bis(diphenylphosphino)ethane: A phosphine derivative used in coordination chemistry.
1,2-Bis(2-hydroxyphenyl)ethane: Contains hydroxy groups instead of methoxy groups.
Uniqueness
1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine is unique due to its methoxy substituents, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
1,2-bis(2-methoxyphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKVJFFLNHDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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